Coralgil
Overview
Description
Diethylaminoethoxyhexestrol is a synthetic compound known for its hypocholesteremic properties, meaning it can lower cholesterol levels in the body. It is a derivative of hexestrol, a nonsteroidal estrogen, and has been studied for its potential therapeutic applications, particularly in the treatment of hypercholesterolemia and related conditions .
Preparation Methods
The synthesis of diethylaminoethoxyhexestrol involves several steps. One common method includes the reaction of hexestrol with sodium hydride (NaH) in dry dimethylformamide (DMF) to form the sodium phenolate. This intermediate is then reacted with diethylaminoethylchloride hydrochloride, followed by treatment with ethereal hydrochloric acid (HCl) to yield diethylaminoethoxyhexestrol dihydrochloride .
Experimental Procedure:
- To a suspension of NaH (9 g, 50% in mineral oil, 190 mmol) in dry DMF (250 mL), hexestrol (13.6 g, 50 mmol) is added and the mixture is heated to 90ºC for 30 minutes under argon.
- A solution of diethylaminoethylchloride hydrochloride (20 g, 116 mmol) in dry DMF (100 mL) is added dropwise, and the reaction is monitored by thin-layer chromatography (TLC).
- After 2 hours, no starting material is detectable. Water (20 mL) is added to the reaction mixture, and all volatiles are evaporated in vacuo.
- The residue is extracted using diethyl ether (3×200 mL), and the combined organic phase is washed with water and brine, dried over magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated in vacuo.
- The resulting oil is dissolved in dry ethanol, and the solution is added dropwise to cold dry diethyl ether saturated with HCl (500 mL) and kept in the refrigerator overnight to obtain crude crystalline diethylaminoethoxyhexestrol dihydrochloride .
Chemical Reactions Analysis
Diethylaminoethoxyhexestrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino or ether functional groups.
Common reagents and conditions used in these reactions include sodium hydride (NaH), dimethylformamide (DMF), and hydrochloric acid (HCl). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a reagent in synthetic organic chemistry for the preparation of other compounds.
Biology: The compound has been investigated for its effects on cellular processes and its potential as a research tool in studying cholesterol metabolism.
Mechanism of Action
Diethylaminoethoxyhexestrol exerts its effects by inhibiting the reduction of desmosterol to cholesterol, thereby lowering cholesterol levels in the body. This inhibition is achieved through its interaction with specific enzymes involved in cholesterol biosynthesis. The compound binds to these enzymes, preventing the conversion of desmosterol to cholesterol and leading to a decrease in overall cholesterol levels .
Comparison with Similar Compounds
Diethylaminoethoxyhexestrol is unique in its structure and mechanism of action compared to other hypocholesteremic agents. Similar compounds include:
Hexestrol: The parent compound, which is a nonsteroidal estrogen.
Diethylstilbestrol: Another synthetic estrogen with different biological activities.
Cholestyramine: A bile acid sequestrant used to lower cholesterol levels through a different mechanism.
Diethylaminoethoxyhexestrol stands out due to its specific inhibition of desmosterol reduction, which is not a common mechanism among other hypocholesteremic agents .
Properties
CAS No. |
2691-45-4 |
---|---|
Molecular Formula |
C30H48N2O2 |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
2-[4-[4-[4-[2-(diethylamino)ethoxy]phenyl]hexan-3-yl]phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C30H48N2O2/c1-7-29(25-13-17-27(18-14-25)33-23-21-31(9-3)10-4)30(8-2)26-15-19-28(20-16-26)34-24-22-32(11-5)12-6/h13-20,29-30H,7-12,21-24H2,1-6H3 |
InChI Key |
UBDWKOZBPSKHMO-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)OCCN(CC)CC)C(CC)C2=CC=C(C=C2)OCCN(CC)CC |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OCCN(CC)CC)C(CC)C2=CC=C(C=C2)OCCN(CC)CC |
Key on ui other cas no. |
2691-45-4 |
Related CAS |
69-14-7 (di-hydrochloride) |
Synonyms |
2,2'''-((1,2-diethylethylene)bis(p-phenyleneoxy))-bis(triethylamine) 4,4'-bis(beta-diethylaminoethoxy)alpha,beta-diethyldiphenylethane bis(beta-diethylaminoethylether)hexestrol Coralgil Coralgina diethylaminoethoxyhexestrol diethylaminoethoxyhexestrol dihydrochloride hexestrol bis(diethylaminoethyl ether) hexestrol bis(diethylaminoethyl ether) dihydrochloride hexestrol bis(diethylaminoethyl ether), (R*,S*)-isomer Trimanyl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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